molecular formula C7H12FN B13527788 (4r,6r)-6-(Fluoromethyl)-1-azaspiro[3.3]heptane

(4r,6r)-6-(Fluoromethyl)-1-azaspiro[3.3]heptane

Cat. No.: B13527788
M. Wt: 129.18 g/mol
InChI Key: POUJVPMUMVTUEJ-UHFFFAOYSA-N
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Description

(4r,6r)-6-(Fluoromethyl)-1-azaspiro[33]heptane is a unique compound characterized by its spirocyclic structure, which includes a fluoromethyl group and an azaspiro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4r,6r)-6-(Fluoromethyl)-1-azaspiro[3.3]heptane typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing both the fluoromethyl and azaspiro functionalities. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4r,6r)-6-(Fluoromethyl)-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(4r,6r)-6-(Fluoromethyl)-1-azaspiro[3.3]heptane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

The mechanism of action of (4r,6r)-6-(Fluoromethyl)-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity to its targets. The azaspiro moiety contributes to the overall stability and reactivity of the molecule. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (4r,6r)-6-(Chloromethyl)-1-azaspiro[3.3]heptane
  • (4r,6r)-6-(Bromomethyl)-1-azaspiro[3.3]heptane
  • (4r,6r)-6-(Hydroxymethyl)-1-azaspiro[3.3]heptane

Uniqueness

(4r,6r)-6-(Fluoromethyl)-1-azaspiro[3.3]heptane is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. Additionally, the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for pharmaceutical applications.

Properties

Molecular Formula

C7H12FN

Molecular Weight

129.18 g/mol

IUPAC Name

6-(fluoromethyl)-1-azaspiro[3.3]heptane

InChI

InChI=1S/C7H12FN/c8-5-6-3-7(4-6)1-2-9-7/h6,9H,1-5H2

InChI Key

POUJVPMUMVTUEJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC12CC(C2)CF

Origin of Product

United States

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